molecular formula C16H20FNO3 B7583041 (2-Fluorophenyl)-[4-(2-methyl-1,3-dioxolan-2-yl)piperidin-1-yl]methanone

(2-Fluorophenyl)-[4-(2-methyl-1,3-dioxolan-2-yl)piperidin-1-yl]methanone

Cat. No. B7583041
M. Wt: 293.33 g/mol
InChI Key: FXTIRKRYMBRLOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Fluorophenyl)-[4-(2-methyl-1,3-dioxolan-2-yl)piperidin-1-yl]methanone is a synthetic compound that belongs to the class of opioids. It is also known as 2-Fluoro-4'-Desmethyldesmethyltramadol or O-Desmethyltramadol Fluoropropionyl. This compound has been the subject of much scientific research due to its potential as a pain reliever and its ability to act as a substitute for other opioids.

Mechanism of Action

(2-Fluorophenyl)-[4-(2-methyl-1,3-dioxolan-2-yl)piperidin-1-yl]methanone works by binding to the mu-opioid receptor in the brain and spinal cord. This binding leads to the activation of the receptor, which in turn leads to the inhibition of the release of neurotransmitters such as substance P, which are responsible for transmitting pain signals.
Biochemical and Physiological Effects:
Studies have shown that (2-Fluorophenyl)-[4-(2-methyl-1,3-dioxolan-2-yl)piperidin-1-yl]methanone has a high affinity for the mu-opioid receptor and is able to produce pain relief. It has also been found to have a lower potential for abuse and dependence compared to other opioids. However, it can still produce side effects such as nausea, dizziness, and constipation.

Advantages and Limitations for Lab Experiments

One advantage of using (2-Fluorophenyl)-[4-(2-methyl-1,3-dioxolan-2-yl)piperidin-1-yl]methanone in lab experiments is its ability to act as a substitute for other opioids. This can be useful in studies that aim to investigate the effects of opioids on pain relief and addiction. However, its limitations include the potential for side effects and the need for careful dosing to avoid toxicity.

Future Directions

1. Investigating the potential of (2-Fluorophenyl)-[4-(2-methyl-1,3-dioxolan-2-yl)piperidin-1-yl]methanone as a treatment for chronic pain.
2. Studying the effects of this compound on addiction and withdrawal symptoms.
3. Developing new formulations of (2-Fluorophenyl)-[4-(2-methyl-1,3-dioxolan-2-yl)piperidin-1-yl]methanone that can be administered through different routes such as transdermal patches or inhalation.
4. Investigating the potential of this compound as a treatment for other conditions such as depression and anxiety.
5. Studying the pharmacokinetics and pharmacodynamics of (2-Fluorophenyl)-[4-(2-methyl-1,3-dioxolan-2-yl)piperidin-1-yl]methanone to better understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of (2-Fluorophenyl)-[4-(2-methyl-1,3-dioxolan-2-yl)piperidin-1-yl]methanone involves the reaction of tramadol with fluoropropionyl chloride. The resulting product is then purified through various techniques such as column chromatography and recrystallization.

Scientific Research Applications

Research on (2-Fluorophenyl)-[4-(2-methyl-1,3-dioxolan-2-yl)piperidin-1-yl]methanone has focused on its potential as a pain reliever and its ability to act as a substitute for other opioids. Studies have shown that this compound has a high affinity for the mu-opioid receptor, which is responsible for pain relief. It has also been found to have a lower potential for abuse and dependence compared to other opioids.

properties

IUPAC Name

(2-fluorophenyl)-[4-(2-methyl-1,3-dioxolan-2-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FNO3/c1-16(20-10-11-21-16)12-6-8-18(9-7-12)15(19)13-4-2-3-5-14(13)17/h2-5,12H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXTIRKRYMBRLOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCCO1)C2CCN(CC2)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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